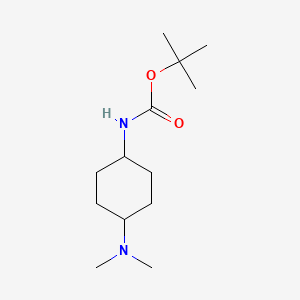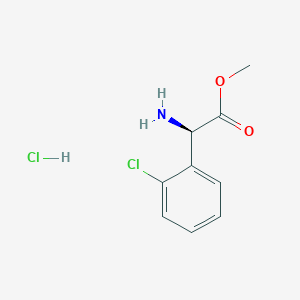![molecular formula C10H12BrN3 B1400465 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- CAS No. 1198277-82-5](/img/structure/B1400465.png)
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H6N2 . It is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-b]pyridine, Pyrrolo(2,3-b)pyridine, and 1,7-Dideazapurine .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The 1H-Pyrrolo[2,3-b]pyridine derivatives have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . This makes them an attractive strategy for cancer therapy .Physical And Chemical Properties Analysis
The molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 . Further physical and chemical properties can be obtained from the NIST Chemistry WebBook .Scientific Research Applications
Functionalization for Agrochemicals and Materials
Functionalization of 1H-pyrrolo[2,3-b]pyridine has been explored to create new compounds for use in agrochemicals and functional materials. Multidentate agents have been developed, with applications in polyacetylene synthesis, exhibiting high fungicidal activity (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Complementary Hydrogen Bonding
Research on pyrrolide-imine Schiff base compounds, including 1H-pyrrolo derivatives, reveals their potential in complementary hydrogen bonding, suggesting applications in molecular recognition and supramolecular chemistry (Akerman & Chiazzari, 2014).
Electrophilic Reactions and Derivative Synthesis
Studies on the preparation and reactions of 1H-pyrrolo[2,3-b]pyridines have shown their ability to undergo various electrophilic reactions. This research is crucial for synthesizing diverse derivatives with potential applications in medicinal chemistry and material science (Herbert & Wibberley, 1969).
Synthesis of Azaaplysinopsin Derivatives
Research has also focused on the synthesis of pyrrolo[1,2-a]pyridine derivatives, intermediates in azaaplysinopsin synthesis, highlighting their potential in drug discovery and development (Jukić et al., 1999).
Anticonvulsant Potential
Novel Schiff bases of 3-aminomethyl pyridine, including 1H-pyrrolo derivatives, have been synthesized and screened for anticonvulsant activity, indicating potential therapeutic applications (Pandey & Srivastava, 2011).
Photochemical Applications
1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their photochemical behavior, suggesting potential applications in photophysics and photochemistry (Jones & Phipps, 1975).
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Future Directions
properties
IUPAC Name |
1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-14(2)6-7-5-13-10-9(7)8(11)3-4-12-10/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTKNCUPGRQULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=NC=CC(=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[(6-Fluoropyridin-3-yl)methyl]morpholine](/img/structure/B1400396.png)


![1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine](/img/structure/B1400400.png)